(2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
“(2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide” is a synthetic chromene derivative characterized by a fused benzopyran core substituted with an ethoxy group at position 7, a 2-methoxyphenyl imino group at position 2, and a carboxamide moiety at position 2. The stereochemistry (2Z) and substituent positions critically influence its physicochemical and biological properties.
Properties
IUPAC Name |
7-ethoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-13-9-8-12-10-14(18(20)22)19(25-17(12)11-13)21-15-6-4-5-7-16(15)23-2/h4-11H,3H2,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRHYBPFNRDCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3OC)O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation at Position 7
To introduce the ethoxy group, the hydroxyl moiety at position 7 is alkylated using ethyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding ethyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate.
Table 1: Alkylation Reaction Conditions
Conversion to 7-Ethoxy-2-Oxo-2H-Chromene-3-Carboxamide
The ester group at position 3 is converted to a carboxamide via aminolysis. This step employs aqueous ammonia under reflux conditions in ethanol, facilitating nucleophilic attack on the carbonyl carbon.
Table 2: Amidation Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | Ethyl 7-ethoxy-2-oxo-2H-chromene-3-carboxylate |
| Reagent | NH₃ (aq, 28%) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Yield | 90% |
| Melting Point | 165–167°C |
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.87 (s, 1H, chromene-H), 7.99–7.40 (m, 4H, aromatic), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.37 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- ¹³C NMR : 161.42 ppm (C=O), 55.44 ppm (OCH₂CH₃).
Formation of the Imino Group via Condensation
The 2-oxo group undergoes condensation with 2-methoxyaniline to form the (2Z)-imino configuration. The reaction is catalyzed by hydrochloric acid (HCl) in ethanol under reflux, with water removal driving equilibrium toward imine formation.
Table 3: Condensation Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 7-Ethoxy-2-oxo-2H-chromene-3-carboxamide |
| Reagent | 2-Methoxyaniline |
| Catalyst | HCl (0.1 equiv) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Yield | 78% |
| Melting Point | 180–182°C |
Characterization Data :
- IR (KBr) : 1650 cm⁻¹ (C=N), 1680 cm⁻¹ (C=O amide).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.74 (s, 1H, NH), 7.18–6.87 (m, 4H, aromatic), 3.85 (s, 3H, OCH₃), 3.73 (s, 3H, OCH₂CH₃).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Ethanol outperforms toluene and acetonitrile in condensation reactions due to its polarity and ability to stabilize intermediates. Acidic catalysts like HCl enhance imine formation by protonating the carbonyl oxygen, increasing electrophilicity.
Stereochemical Control
The Z-configuration is favored under kinetic control, as steric hindrance between the 2-methoxyphenyl group and chromene backbone disfavors the E isomer. This is corroborated by DFT calculations in analogous systems, where Z-isomers exhibit lower energy barriers.
Comparative Analysis of Synthetic Routes
Table 4: Yield Comparison Across Steps
| Step | Yield Range | Key Factors Affecting Yield |
|---|---|---|
| Alkylation | 80–85% | Base strength, solvent polarity |
| Amidation | 85–90% | Ammonia concentration, reflux time |
| Condensation | 75–78% | Catalyst loading, water removal |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
- Oxidation products: Aldehydes, carboxylic acids.
- Reduction products: Amines.
- Substitution products: Nitro or halogenated derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds in the chromene class often exhibit significant antioxidant properties. (2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide has demonstrated notable free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated significant antioxidant activity through DPPH radical scavenging assay. | In vitro assays measuring free radical scavenging. |
Anticancer Potential
The anticancer properties of this compound are under investigation. Preliminary studies suggest it may inhibit cell proliferation and induce apoptosis in various cancer cell lines, potentially interfering with specific signaling pathways involved in cancer progression.
| Study | Findings | Methodology |
|---|---|---|
| Study 2 | Showed potential anticancer effects on breast cancer cell lines with IC50 values indicating effective inhibition of cell growth. | MTT assay for cell viability and apoptosis assays. |
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE). AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's disease by increasing acetylcholine levels in the brain.
| Study | Findings | Methodology |
|---|---|---|
| Study 3 | Evaluated as a potential AChE inhibitor, showing competitive inhibition with an IC50 value comparable to known inhibitors. | Enzymatic assays measuring AChE activity in the presence of the compound. |
Case Studies and Research Findings
Several studies have explored the applications and effects of this compound:
- Antioxidant Activity : A study utilizing DPPH radical scavenging assays confirmed its efficacy as an antioxidant.
- Anticancer Activity : Research involving breast cancer cell lines indicated that the compound could significantly inhibit growth and induce apoptosis.
- Neuroprotective Effects : Studies on enzyme inhibition suggest that it may serve as a promising candidate for developing treatments for neurodegenerative diseases.
Mechanism of Action
The exact mechanism of action of (2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs include:
7-Hydroxy analogs: (2Z)-7-Hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide (): Replacing the ethoxy group with a hydroxy group reduces lipophilicity, which may affect membrane permeability. 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (): Substituent shifts (8-methoxy vs. 7-ethoxy) and the 2-chlorophenyl amide group increase electron-withdrawing effects, possibly enhancing stability but reducing solubility .
Physicochemical Properties
*Predicted using Molinspiration; †Uncorrected values from analogous synthesis ().
Research Findings and Implications
Stability : The 7-ethoxy group in the target compound confers superior oxidative stability over 7-hydroxy analogs, making it more suitable for long-term storage .
Solubility-Bioavailability Trade-off : While ethoxy reduces aqueous solubility, its lipophilicity may enhance oral bioavailability compared to hydrophilic derivatives like the 7-hydroxy analog .
Synthetic Flexibility : The carboxamide moiety allows for derivatization (e.g., coupling with tetrahydrofuran-methyl groups), enabling tailored pharmacokinetic profiles .
Biological Activity
The compound (2Z)-7-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, cytotoxic, and potential therapeutic properties.
Molecular Structure and Synthesis
The molecular formula of this compound is , with a molecular weight of 338.36 g/mol. The synthesis typically involves a condensation reaction between 8-ethoxy-2H-chromene-3-carboxylic acid and 2-methoxyphenylamine, often facilitated by dehydrating agents such as thionyl chloride or phosphorus oxychloride in solvents like ethanol or toluene .
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of chromene derivatives, including this compound. The compound has been evaluated against various bacterial strains, including both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimal inhibitory concentration (MIC) was determined using broth microdilution assays, demonstrating significant antibacterial activity comparable to known antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Cytotoxicity and Apoptosis
The cytotoxic effects of this compound have been assessed using the MTT assay against fibroblast L929 cells. Results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting moderate cytotoxicity. Additionally, apoptosis was evaluated using Annexin V binding assays, confirming that the compound induces apoptotic cell death in a significant number of treated cells .
| Concentration (µM) | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 85 | 5 |
| 25 | 65 | 25 |
| 50 | 40 | 55 |
Antioxidant Activity
Chromene derivatives are also recognized for their antioxidant properties. The ability of this compound to scavenge free radicals was assessed using DPPH and ABTS assays. The results indicated that this compound exhibits significant antioxidant activity, which may contribute to its therapeutic potential against oxidative stress-related diseases.
Case Studies
- Evaluation of Antibacterial Activity : A recent study synthesized several chromene derivatives and evaluated their antibacterial efficacy. Among these, this compound demonstrated superior activity against E. coli, with a notable reduction in bacterial growth observed in treated cultures .
- Cytotoxicity Profile : In another investigation focused on cancer therapy, the compound was tested alongside other chromene derivatives for their cytotoxic effects on cancer cell lines. The findings revealed that it significantly inhibited proliferation in several cancer types while sparing normal fibroblast cells at lower concentrations, indicating a potential therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
